3-Methyl-2,6-diphenylpiperidin-4-one
CAS No.:
Cat. No.: VC10691465
Molecular Formula: C18H19NO
Molecular Weight: 265.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19NO |
|---|---|
| Molecular Weight | 265.3 g/mol |
| IUPAC Name | 3-methyl-2,6-diphenylpiperidin-4-one |
| Standard InChI | InChI=1S/C18H19NO/c1-13-17(20)12-16(14-8-4-2-5-9-14)19-18(13)15-10-6-3-7-11-15/h2-11,13,16,18-19H,12H2,1H3 |
| Standard InChI Key | IKSGNXSKFBMJLS-UHFFFAOYSA-N |
| SMILES | CC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a six-membered piperidin-4-one ring with two phenyl groups at positions 2 and 6 and a methyl group at position 3. The ketone group at position 4 introduces polarity, influencing its reactivity and intermolecular interactions. X-ray crystallographic studies of related derivatives, such as [(4E)-3-ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene]amino 3-methylbenzoate, reveal chair conformations in the piperidine ring, with equatorial orientations of substituents minimizing steric strain .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 265.3 g/mol | |
| XLogP3-AA | 2.9 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 2 | |
| Exact Mass | 265.1467 Da |
The relatively high logP value (4.79830 for the hydrochloride salt ) indicates lipophilicity, suggesting potential membrane permeability in biological systems.
Synthesis and Manufacturing
Traditional Synthesis via Mannich Condensation
A common route involves Mannich condensation using benzaldehyde, ammonium acetate, and methyl ethyl ketone in ethanol. For example, 3-ethyl-2,6-diphenylpiperidin-4-one was synthesized by refluxing these reagents, followed by methylation with methyl iodide and potassium carbonate . Yields and reaction times vary with substituents; the ethyl-methyl derivative required 30 minutes of warming and overnight stirring .
Hydrochloride Salt Formation
The hydrochloride salt (CAS 20821-59-4) is synthesized by treating the free base with hydrochloric acid. This derivative has a molecular formula of and a molecular weight of 301.81 g/mol . The salt’s enhanced solubility in polar solvents makes it advantageous for pharmaceutical formulations.
Morpholin-4-ylmethyl Derivative
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one was synthesized by reacting the parent compound with morpholine derivatives. Characterization via FT-IR, NMR, and EI-MS confirmed the substitution at the nitrogen atom .
Oxime Derivatives
Oximes are prepared using hydroxylamine hydrochloride and sodium acetate in ethanol under reflux. These derivatives serve as intermediates for further functionalization, such as the synthesis of hydrazones and semicarbazides.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
NMR spectra (PubChem CID 568924) reveal distinct signals for the methyl group (~1.2 ppm), piperidine protons (2.5–3.5 ppm), and aromatic protons (7.2–7.5 ppm) . The downfield shift of the carbonyl carbon in NMR (~208 ppm) confirms the ketone moiety .
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of the morpholin-4-ylmethyl derivative showed a molecular ion peak at m/z 350, consistent with the molecular formula . Fragmentation patterns align with cleavage of the morpholine and phenyl groups.
X-ray Crystallography
Crystal structures of analogs, such as the 3-ethyl-1-methyl derivative, exhibit chair conformations with C–H⋯π interactions stabilizing the lattice . These insights guide the design of derivatives with tailored solid-state properties.
Challenges and Future Directions
Synthetic Optimization
Current methods suffer from moderate yields (e.g., 87.8% for the 3-ethyl-1-methyl derivative ). Catalytic asymmetric synthesis could enhance enantioselectivity for chiral derivatives.
Biological Screening
Comprehensive in vitro and in vivo assays are required to evaluate anticancer, antimicrobial, and anti-inflammatory activities. Collaboration with pharmacological institutes could accelerate drug discovery.
Computational Modeling
Density functional theory (DFT) calculations could predict reactivity and interaction profiles, reducing experimental trial-and-error.
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